7-Methyl-3-methyluric acid-d3: A Technical Guide for Researchers
7-Methyl-3-methyluric acid-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-methyluric acid-d3 is the deuterium-labeled form of 7-Methyl-3-methyluric acid, a metabolite of caffeine (B1668208).[1] This isotopically labeled compound serves as a crucial tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of caffeine and related compounds. Its primary application is as an internal standard in quantitative analyses using mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of three deuterium (B1214612) atoms (d3) results in a precise mass shift, allowing for clear differentiation from its endogenous, non-labeled counterpart while maintaining nearly identical chemical and physical properties. This ensures accurate and reliable quantification in complex biological matrices.
Physicochemical Properties
The physicochemical properties of 7-Methyl-3-methyluric acid-d3 are essential for its application as an internal standard. While specific experimental data for the deuterated form is often found in certificates of analysis from suppliers, the properties are very similar to its non-deuterated analog, 7-Methyl-3-methyluric acid.
Table 1: Physicochemical Data of 7-Methyl-3-methyluric acid-d3 and related compounds.
| Property | 7-Methyl-3-methyluric acid-d3 | 7-Methyluric Acid |
| CAS Number | 383160-11-0[2][3][4] | 612-37-3[5][6] |
| Molecular Formula | C₇H₅D₃N₄O₃[1][4] | C₆H₆N₄O₃[5][6] |
| Molecular Weight | 199.18 g/mol [1][3][4] | 182.1 g/mol [5][6] |
| Appearance | Crystalline solid[6] | Crystalline solid[6] |
| Purity | Typically ≥98% | ≥98%[6] |
| Solubility | Soluble in DMSO and dimethylformamide.[6] Sparingly soluble in aqueous buffers.[6] | Soluble in organic solvents like DMSO (approx. 20 mg/ml) and dimethylformamide (approx. 5 mg/ml).[6] Sparingly soluble in aqueous buffers.[6] For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with an aqueous buffer.[6] |
| Storage | Recommended storage at -20°C.[6] | -20°C[6] |
| Stability | ≥ 4 years under proper storage conditions.[6] | ≥ 4 years[6] |
| UV/Vis. (λmax) | Not specified | 232, 287 nm[5][6] |
Primary Use: Internal Standard in Mass Spectrometry
The fundamental role of 7-Methyl-3-methyluric acid-d3 is to serve as an internal standard (IS) in quantitative analytical methods. The use of a stable isotope-labeled IS is considered the gold standard in mass spectrometry-based quantification because it compensates for variations that can occur during sample preparation, chromatography, and ionization.[7]
Experimental Protocol: Quantification of Caffeine Metabolites in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the quantification of caffeine and its metabolites, including 7-methyluric acid, in human plasma using 7-Methyl-3-methyluric acid-d3 as an internal standard.
1. Sample Preparation:
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Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the internal standard, 7-Methyl-3-methyluric acid-d3, at a known concentration.
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Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
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Supernatant Collection: Carefully collect the supernatant, which contains the analytes and the internal standard, and transfer it to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
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Column: A C18 reverse-phase column is commonly used for the separation of caffeine and its metabolites.
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Mobile Phase: A gradient elution with a mobile phase consisting of two solvents is typically employed. For example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile.
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Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
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Injection Volume: The injection volume is usually in the range of 5-20 µL.
3. Mass Spectrometry (MS) Conditions:
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Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of caffeine and its metabolites.
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Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion.
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MRM Transitions: The specific m/z transitions for the analyte (7-methyluric acid) and the internal standard (7-Methyl-3-methyluric acid-d3) need to be optimized on the specific mass spectrometer being used.
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7-methyluric acid: The precursor ion [M+H]⁺ will be m/z 183.1. The product ion will be a specific fragment, for example, m/z 140.1.
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7-Methyl-3-methyluric acid-d3: The precursor ion [M+H]⁺ will be m/z 186.1 (due to the three deuterium atoms). The product ion will be a corresponding fragment, for example, m/z 143.1.
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4. Quantification:
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A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte (7-methyluric acid) and a constant concentration of the internal standard (7-Methyl-3-methyluric acid-d3).
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The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
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The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Caffeine Metabolism and the Role of 7-Methyluric Acid
Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. The metabolic pathways are complex, leading to the formation of numerous metabolites that are excreted in the urine. 7-Methyluric acid is one of the key downstream metabolites. Understanding this pathway is crucial for interpreting data from metabolic studies.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of a caffeine metabolite using a deuterated internal standard.
Conclusion
7-Methyl-3-methyluric acid-d3 is an indispensable tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry. Its use as an internal standard in LC-MS/MS methods ensures the high accuracy and precision required for the reliable quantification of caffeine metabolites in biological samples. The detailed understanding of its properties and the application of robust analytical protocols, as outlined in this guide, are essential for generating high-quality data in studies investigating caffeine metabolism and its physiological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biomall.in [biomall.in]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 7-Methyl-3-Methyluric Acid D3 | CAS No: 383160-11-0 [aquigenbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
